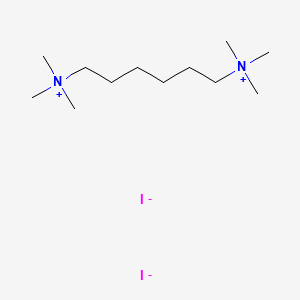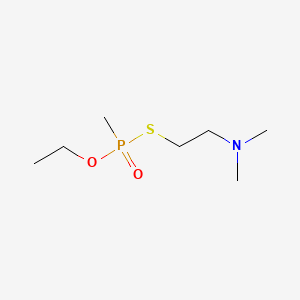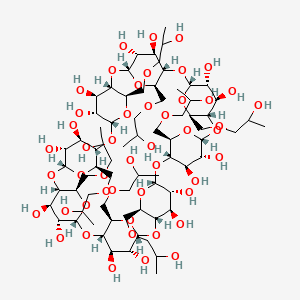
2-((3-Aminopropyl)amino)ethanethiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-((3-Aminopropyl)amino)ethanethiol involves complex chemical reactions, leading to the formation of various metal complexes. Mikuriya et al. (1996) synthesized a series of trinuclear heterometal complexes with 2-[(3-aminopropyl)amino]ethanethiol, indicating the versatility of this compound in forming complex structures with metals such as Mn, Zn, Cd, Fe, Co, Ni, and Hg. Another study by Mikuriya et al. (1998) further elaborates on the synthesis and structural characterization of thiolato-bridged zinc (II) complexes, showcasing the compound's ability to engage in complex formation with zinc, contributing to its synthesis versatility (Mikuriya et al., 1996); (Mikuriya et al., 1998).
Molecular Structure Analysis
The molecular structure of this compound facilitates the formation of thiolato-bridged complexes, as demonstrated in studies involving palladium (II) and cadmium (II) complexes. These complexes were characterized by X-ray crystallography, NMR spectroscopy, and other spectroscopic methods, revealing a thiolate-bridged tetranuclear or trinuclear structure with a square-planar N2S2 coordination environment or a linear arrangement of metal atoms, respectively (Kawahashi et al., 1996); (Mikuriya et al., 2001).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, leading to the formation of different complexes with unique properties. For instance, the reaction with Cu-dependent amine oxidases demonstrates its susceptibility to degradation, resulting in the formation of products like cysteamine, acrolein, and H2O2, which have implications for its stability and reactivity in biological systems (Meier & Issels, 1995).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in various fields. While specific studies focusing on these properties were not highlighted, the structural analysis and synthesis methods suggest that its physical properties are significantly influenced by its molecular structure and the nature of complexes it forms.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with different chemical agents, are defined by its functional groups and molecular structure. The studies mentioned provide insights into its reactivity, particularly in the formation of metal complexes and its susceptibility to degradation by amine oxidases, highlighting its complex chemical behavior (Meier & Issels, 1995).
Applications De Recherche Scientifique
Radioprotection and Antimutagenic Properties : It is identified as the active thiol of the clinically studied radioprotective agent S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721) and exhibits effective radiation protection and antimutagenic properties. It is particularly noted for its ability to reduce topoisomerase IIα activity, which is involved in DNA synthesis, and to protect against radiation-induced cell lethality and mutagenesis (Grdina et al., 1994).
Application in Metal Complex Synthesis : It has been used in the synthesis of various metal complexes, such as zinc, cadmium, and palladium complexes. These complexes have been characterized by their structural and spectral properties and are of interest in the field of coordination chemistry (Mikuriya et al., 1998).
Antineoplastic and Antimutagenic Effects : When given during gamma-ray irradiation, 2-((3-Aminopropyl)amino)ethanethiol shows anti-neoplastic and anti-mutagenic effects. This suggests its potential application in minimizing the long-term neoplastic effects of radiation or chemotherapy in cancer treatment (Hill et al., 1986).
Modulation of Genetic Damage : It has been shown to modulate the induction of genetic damage like DNA single- and double-strand breaks, chromosomal aberrations, and mutations in mammalian cells caused by ionizing radiation and chemical agents. This modulation enhances its potential as a radioprotector (Littlefield & Hoffmann, 1993).
Influence on DNA Damage and Repair : Investigations reveal that this compound can affect radiation-induced DNA damage and repair in cells. It protects against the formation of single-strand breaks and may inhibit the rate of post-irradiation repair, affecting cell cycle progression and enhancing the fidelity of repair processes (Grdina & Nagy, 1986).
Protection Against Chemotherapy-Induced Mutagenicity : The compound has shown protective effects against the mutagenic effects of various chemotherapy agents, including bleomycin and nitrogen mustard. This suggests its potential role in enhancing the therapeutic gain of chemotherapy by protecting against acute effects and mutagenesis (Nagy & Grdina, 1986).
Mécanisme D'action
Target of Action
Amifostine thiol, also known as WR 1065, primarily targets normal cells rather than tumor cells . The compound’s cytoprotective selectivity is attributed to the differential expression of alkaline phosphatase in normal and neoplastic tissues . Alkaline phosphatase, an enzyme found in higher concentrations in normal cells, is responsible for converting the prodrug amifostine into its active form, WR 1065 .
Mode of Action
WR 1065, the active form of amifostine, is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents . It also scavenges free radicals, thereby reducing the toxic effects of radiation on normal oral tissues . This interaction with its targets results in the protection of normal cells from the harmful effects of radiation and chemotherapy .
Biochemical Pathways
The cytoprotective mechanism of amifostine is complex, involving free-radical scavenging, DNA protection and repair acceleration, and induction of cellular hypoxia . In a study on bleomycin-induced murine pulmonary fibrosis, amifostine was found to act via the NAD+/SIRT1/AMPK pathway, affecting mitochondrial function and cellular metabolism .
Pharmacokinetics
Amifostine is an organic thiophosphate prodrug that is hydrolyzed in vivo by alkaline phosphatase to the active cytoprotective thiol metabolite, WR-1065 . The selective protection of non-malignant tissues is believed to be due to higher alkaline phosphatase activity, higher pH, and vascular permeation of normal tissues . The bioavailability of amifostine is complete, and its elimination half-life is approximately 8 minutes .
Result of Action
The action of amifostine results in the significant attenuation of inflammation and fibrosis in tissues . It blocks the production of reactive oxygen species (ROS) and mitochondrial dysfunction induced by harmful agents like TGF-β1 . It also shifts energy metabolism away from mitochondrial oxidative phosphorylation (OXPHOS) and towards glycolysis .
Action Environment
The action, efficacy, and stability of amifostine are influenced by environmental factors such as the hypovascularity and acidity of the tumor environment . These factors contribute to its cytoprotective selectivity . Additionally, amifostine can generate redox stress in cells, which can affect protein folding and activate the unfolded protein response (UPR) .
Propriétés
IUPAC Name |
2-(3-aminopropylamino)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLKWQJMAYFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14653-77-1 (di-hydrochloride) | |
| Record name | WR 1065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90953197 | |
| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31098-42-7 | |
| Record name | 2-[(3-Aminopropyl)amino]ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31098-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WR 1065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-MERCAPTOETHYL)-1,3-DIAMINOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05P3K9I49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






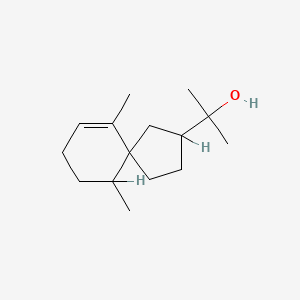
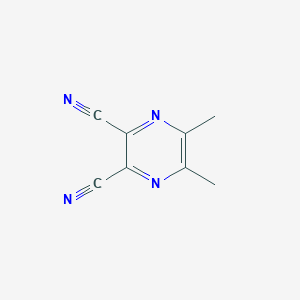
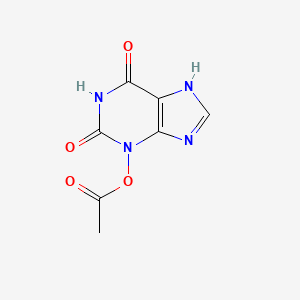
![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)
